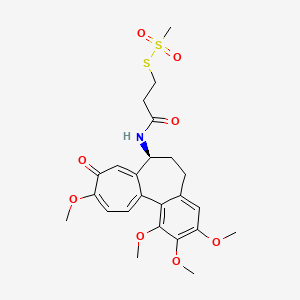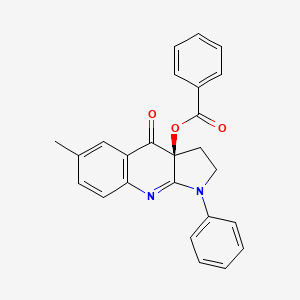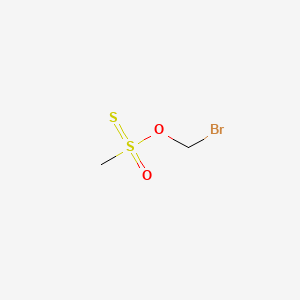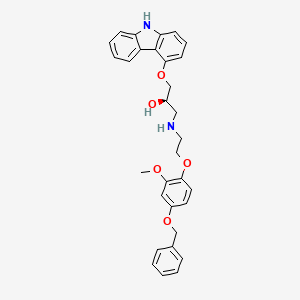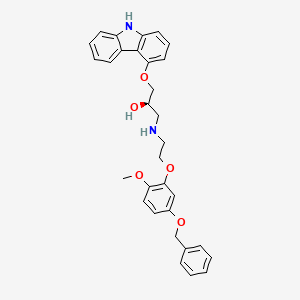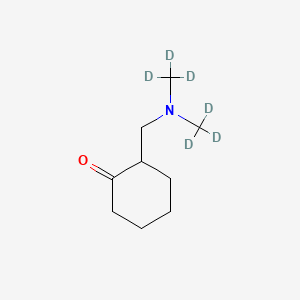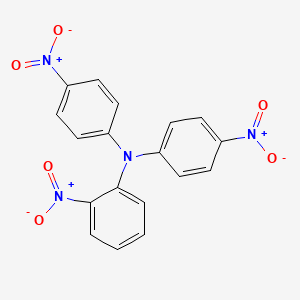
Bis-(4-nitrophenyl)-2-nitrophenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-(4-nitrophenyl)-2-nitrophenylamine is an organic compound characterized by the presence of nitro groups attached to phenyl rings
科学的研究の応用
Bis-(4-nitrophenyl)-2-nitrophenylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Bis-(4-nitrophenyl)-2-nitrophenylamine primarily targets the phosphodiester bonds in various substrates . These bonds are crucial in many biological molecules, including DNA and RNA, where they link nucleotides together to form the backbone of these structures .
Mode of Action
The compound interacts with its targets through a process known as hydrolytic cleavage . This involves the breaking of a bond in a molecule using water . In the case of this compound, it catalyzes the hydrolysis of phosphate diester-based substrates .
Biochemical Pathways
The hydrolytic cleavage of phosphodiester bonds affects several biochemical pathways. For instance, it can lead to the degradation of nucleic acids, disrupting the normal functioning of these molecules . The exact downstream effects depend on the specific substrates involved and the biological context in which the reaction occurs .
Pharmacokinetics
Given its chemical structure and reactivity, it’s likely that these properties would be influenced by factors such as the compound’s solubility, stability, and the presence of suitable transport mechanisms .
Result of Action
The primary result of this compound’s action is the cleavage of phosphodiester bonds . This can lead to the breakdown of larger molecules into smaller ones . For example, in the case of nucleic acids, this could result in the degradation of these molecules, potentially affecting processes such as DNA replication and RNA transcription .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of the hydrolytic reactions it catalyzes . Additionally, the presence of other molecules, such as metal ions, can also influence its activity .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(4-nitrophenyl)-2-nitrophenylamine typically involves the nitration of aniline derivatives. One common method includes the reaction of 4-nitroaniline with 2-nitrochlorobenzene under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it more suitable for large-scale production.
化学反応の分析
Types of Reactions
Bis-(4-nitrophenyl)-2-nitrophenylamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized products, depending on the specific conditions used.
類似化合物との比較
Similar Compounds
Bis-(4-nitrophenyl)phosphate: Similar in structure but contains a phosphate group instead of an amine.
Bis-(4-nitrophenyl)squaramide: Contains a squaramide group, which affects its chemical properties and applications.
Uniqueness
Bis-(4-nitrophenyl)-2-nitrophenylamine is unique due to the presence of multiple nitro groups attached to phenyl rings, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
特性
IUPAC Name |
2-nitro-N,N-bis(4-nitrophenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O6/c23-20(24)15-9-5-13(6-10-15)19(14-7-11-16(12-8-14)21(25)26)17-3-1-2-4-18(17)22(27)28/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBKGZJVRNHUHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661814 |
Source


|
| Record name | 2-Nitro-N,N-bis(4-nitrophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117847-23-1 |
Source


|
| Record name | 2-Nitro-N,N-bis(4-nitrophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
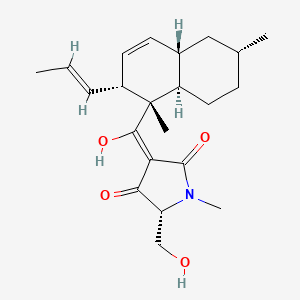

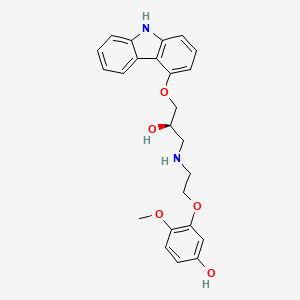
![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)
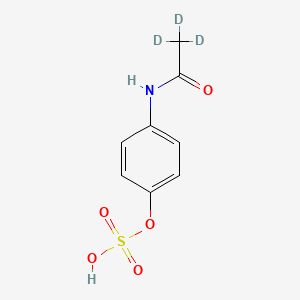
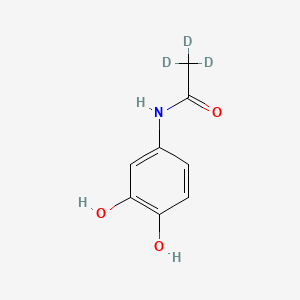
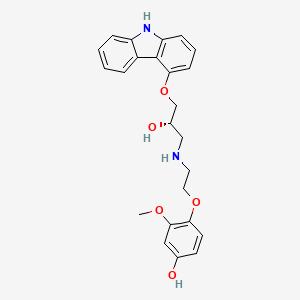
![(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B561913.png)
